4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
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Overview
Description
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Attachment of the 6-methylpyridazin-3-yl group: This can be done through an etherification reaction using a suitable pyridazine derivative.
Introduction of the o-tolyl group: This step involves the reaction of the intermediate compound with an o-tolyl derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: Hydroxylated or carbonylated derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-methylpyridazin-3-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZBPVJGCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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